2-O-alpha-mannosyl-D-glycerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

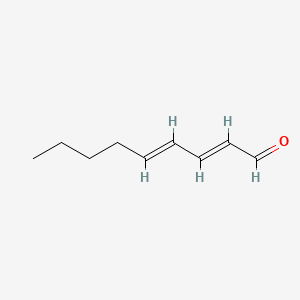

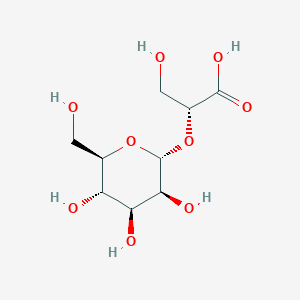

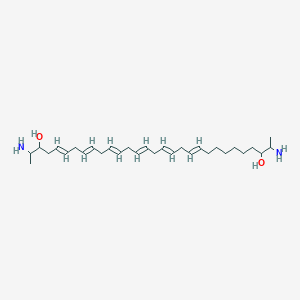

2-(alpha-D-mannosyl)-D-glyceric acid is a D-mannosyl-D-glyceric acid where an alpha-D-mannosyl residue is attached at the 2-position. It has a role as an Escherichia coli metabolite. It derives from an alpha-D-mannose. It is a conjugate acid of a 2-(alpha-D-mannosyl)-D-glycerate.

Wissenschaftliche Forschungsanwendungen

Osmolyte Function and Transport Mechanisms

2-O-α-Mannosyl-d-glycerate (MGs) is identified as an important osmolyte in hyperthermophilic prokaryotes, playing a crucial role in cellular response to environmental stresses. In Escherichia coli, MG is taken up and utilized as a carbon source, mediated by a phosphotransferase system with the MG-inducible HrsA (MngA) protein. The uptake mechanism involves the phosphorylation of MG in a P-enolpyruvate-dependent manner, indicating a significant role in cellular metabolism and stress response (Sampaio et al., 2004).

Enzyme Stabilization and Protection

MG, as a compatible solute in hyperthermophilic prokaryotes, shows potential in enzyme stabilization. Its derivatives have been synthesized and tested for their ability to protect model enzymes against heat-induced denaturation and inactivation. This research demonstrates the superiority of charged organic solutes like MG in thermo-stabilization of enzymes, suggesting its application in biotechnological processes (Faria et al., 2008).

Synthesis and Isotopic Enrichment

An engineered Escherichia coli strain capable of synthesizing labeled 2-O-α-d-mannosyl-d-glycerate from externally added labeled mannose has been developed. This method allows for the synthesis of labeled MG without loss of specific isotopic enrichment, facilitating research in metabolic pathways involving MG (Sampaio, Santos & Boos, 2003).

Glycosides as Compatible Solutes

Glycosides like 2-O-α-D-mannosyl D-glycerate are crucial in osmoregulation, especially under extreme environmental conditions like high salt concentration and temperature. Their biosynthesis, enzymology, and potential industrial applications in healthcare, cosmetics, and food are areas of active research, highlighting the broad applicability of MG and related compounds (Luley-Goedl & Nidetzky, 2011).

Role in Glycosylation and Disease

MG is also implicated in the glycosylation processes in mammals. It has been studied in the context of O-mannosyl glycans, which are important for cell viability and have been associated with neuromuscular diseases. Understanding the role of MG in these processes could lead to better insights into the molecular mechanisms underlying these conditions (Willer et al., 2003).

Eigenschaften

Molekularformel |

C9H16O9 |

|---|---|

Molekulargewicht |

268.22 g/mol |

IUPAC-Name |

(2R)-3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9-/m1/s1 |

InChI-Schlüssel |

DDXCFDOPXBPUJC-SAYMMRJXSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](CO)C(=O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Synonyme |

2-O-alpha-mannosyl-D-glycerate 2-O-mannosylglycerate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-fluorophenyl)methyl]-5,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1237553.png)

![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1237556.png)

![[2-Methoxy-5-[[4-(4-methylphenyl)-1-phthalazinyl]amino]phenyl]-(1-piperidinyl)methanone](/img/structure/B1237558.png)